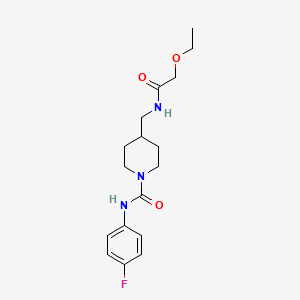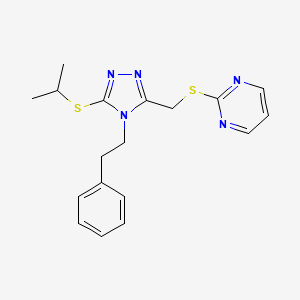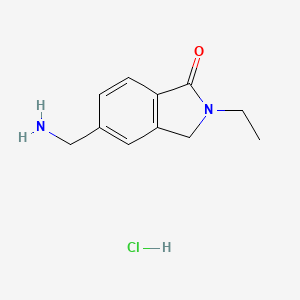
Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO4/c1-15-9-5-3-4-8(6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 233.22 .Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate has been found to have potential applications in various fields such as medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been studied for its anti-inflammatory and anti-tumor properties. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects. In agriculture, this compound has been studied for its potential use as a herbicide.
Wirkmechanismus
The mechanism of action of Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is not fully understood. However, studies have shown that this compound may act on the GABA receptor, which is responsible for regulating neurotransmission in the brain. This compound may also inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In animal studies, this compound has been found to have anxiolytic and antidepressant effects. This compound has also been found to inhibit the activity of COX-2, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate research. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be studied for its potential use as a herbicide in agriculture.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a multistep process, and its structure has been confirmed through various analytical techniques. This compound has been found to have potential applications in medicinal chemistry, neuroscience, and agriculture. While the mechanism of action of this compound is not fully understood, studies have shown that it may act on the GABA receptor and inhibit the activity of COX-2. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, future directions for this compound research have been identified, including further investigation of its mechanism of action and its potential use in treating neurodegenerative diseases and as a herbicide in agriculture.
Synthesemethoden
The synthesis of Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate involves a multistep process that includes the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form 3-methoxyphenyl isoxazoline. This intermediate is then reacted with methyl chloroformate to form this compound. The final product is obtained through purification and characterization using various analytical techniques such as NMR, IR, and MS.
Safety and Hazards
“Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate” is classified as harmful . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-4-8(6-9)11-7-10(13-17-11)12(14)16-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYQDAXEBRVQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)

![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)
![6-Tert-butyl-2-[1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2780781.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2780784.png)
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile](/img/structure/B2780789.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2780793.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2780796.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)